1-Phenyl-2-(phenyltellanyl)ethan-1-one
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Overview
Description
1-Phenyl-2-(phenyltellanyl)ethan-1-one is an organic compound that features a phenyl group attached to a tellanyl group through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one typically involves the reaction of phenylacetone with tellurium reagents under controlled conditions. One common method involves the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the tellanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle tellurium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(phenyltellanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide (TeO2).
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Tellurium dioxide (TeO2) and phenylacetone derivatives.
Reduction: Phenylacetone and telluride derivatives.
Substitution: Brominated or nitrated phenylacetone derivatives.
Scientific Research Applications
1-Phenyl-2-(phenyltellanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where tellurium compounds have shown promise.
Industry: It may be used in the development of new materials with unique properties due to the presence of tellurium.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(phenyltellanyl)ethan-1-one involves its interaction with molecular targets through the tellanyl group. The tellurium atom can form bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate redox reactions is of particular interest.
Comparison with Similar Compounds
Phenylacetone: A precursor in the synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one, it lacks the tellanyl group.
Phenyl-2-propanone: Similar in structure but without the tellanyl group.
1-Phenyl-2-(phenylamino)ethan-1-one: Contains an amino group instead of a tellanyl group.
Uniqueness: this compound is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties. The tellurium atom can engage in unique redox chemistry and interactions with biomolecules, setting it apart from similar compounds that lack tellurium.
Properties
CAS No. |
116246-80-1 |
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Molecular Formula |
C14H12OTe |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-phenyl-2-phenyltellanylethanone |
InChI |
InChI=1S/C14H12OTe/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
PQCUKXBPTDZZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
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